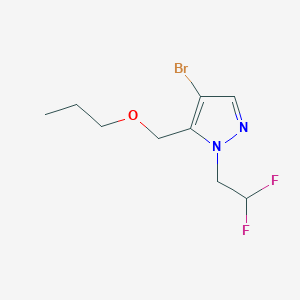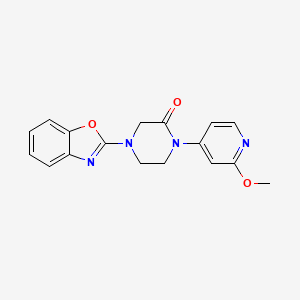
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as P7C3, is a small molecule that has shown potential therapeutic effects in various neurological disorders. It was first discovered by a team of researchers at the University of Texas Southwestern Medical Center in 2010. Since then, several studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The exact mechanism of action of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is believed to promote neurogenesis by enhancing the survival of neural precursor cells. 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to bind to and activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a key role in cellular metabolism and energy production.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes in animal models.
実験室実験の利点と制限
One of the main advantages of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its ability to promote neurogenesis and enhance cognitive function in animal models. However, its efficacy in humans is still unknown, and further studies are needed to determine its safety and potential side effects. Another limitation is the complex synthesis method, which may limit its availability and scalability for large-scale production.
将来の方向性
There are several potential future directions for 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one research, including:
1. Clinical trials to determine its safety and efficacy in humans
2. Development of more efficient and scalable synthesis methods
3. Exploration of its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and Huntington's disease
4. Investigation of its mechanism of action and potential targets for drug development
5. Development of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one derivatives with improved efficacy and safety profiles.
In conclusion, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising small molecule with potential therapeutic effects in various neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, its ability to promote neurogenesis and enhance cognitive function makes it a promising candidate for future drug development.
合成法
The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a series of chemical reactions that start with the condensation of 2-aminopyridine and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then coupled with 4-chloropyridine to form 4-(1,3-Benzoxazol-2-yl)-1-(2-hydroxy-4-chloropyridin-4-yl)piperazin-2-one. Finally, the chloro group is replaced with a methoxy group using sodium methoxide to yield 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
科学的研究の応用
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to promote neurogenesis, enhance cognitive function, and protect against neuronal cell death.
特性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-10-12(6-7-18-15)21-9-8-20(11-16(21)22)17-19-13-4-2-3-5-14(13)24-17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJNMKZCPCJGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)
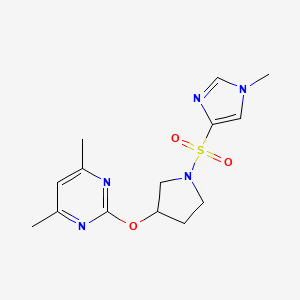
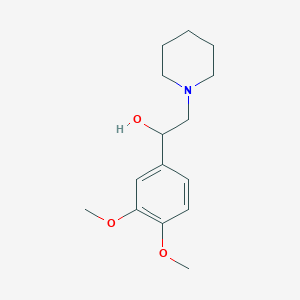
![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)
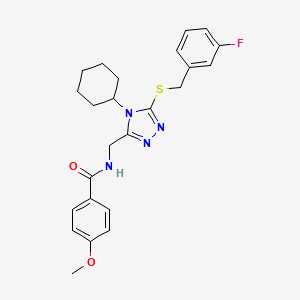
![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)
![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)
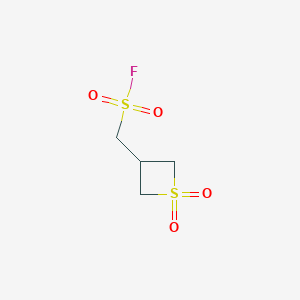

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)
